Acetoxy Cyclosporin A Acetate
Description
Overview of Cyclosporin (B1163) A as a Foundational Immunomodulatory Agent for Research
Cyclosporin A (CsA) is a potent and foundational immunomodulatory agent that has been the subject of extensive research. medchemexpress.com A cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, its discovery and subsequent clinical application fundamentally transformed the field of organ transplantation. google.com The primary mechanism of action of Cyclosporin A involves the inhibition of T-cell activation. pharmaffiliates.com Within the T-lymphocyte, CsA binds to a cytosolic receptor protein known as cyclophilin. medchemexpress.comgoogle.comnih.gov This resulting CsA-cyclophilin complex specifically targets and inhibits calcineurin, a calcium and calmodulin-dependent protein phosphatase. medchemexpress.comgoogle.comnih.gov
The inhibition of calcineurin's phosphatase activity is a critical step, as it blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. google.com By preventing NFAT's translocation into the nucleus, CsA effectively suppresses the transcription of crucial early activation genes, including that for Interleukin-2 (B1167480) (IL-2). medchemexpress.comgoogle.com This disruption of the cytokine production pathway prevents the full activation and proliferation of T-lymphocytes, which are central to the immune response responsible for allograft rejection. nih.gov This specific and reversible inhibition of immunocompetent lymphocytes established CsA as an indispensable tool in both clinical immunosuppression and immunological research. pharmaffiliates.comnih.gov
Rationale for Investigating Cyclosporin A Analogues and Derivatives in Academic Contexts
Despite its efficacy, the utility of Cyclosporin A is hampered by significant limitations, which has driven extensive academic research into the synthesis and evaluation of its analogues and derivatives. acs.org A primary motivation for these investigations is to improve the therapeutic index of the parent compound. google.com The goal is to create new molecules that retain the desired immunosuppressive effects while exhibiting a more favorable profile.
One prominent research strategy is the development of "soft drugs." google.com This approach involves designing analogues that can be administered locally to achieve a therapeutic effect, after which they are rapidly biotransformed into inactive and thus non-toxic metabolites. google.com This is particularly relevant for treating autoimmune and inflammatory diseases in specific tissues. google.com
Furthermore, the synthesis of derivatives is crucial for elucidating structure-activity relationships (SAR). nih.govepfl.ch By systematically modifying different amino acid residues of the cyclosporin macrocycle, researchers can identify the specific molecular domains responsible for cyclophilin binding and those that mediate the interaction with calcineurin. nih.gov These studies have revealed that the cyclosporin molecule has two distinct functional domains. nih.gov Such research not only deepens the fundamental understanding of its mechanism of action but also provides a rational basis for designing novel immunomodulatory agents. researchgate.net The investigation of non-immunosuppressive analogues has also opened up research into other potential biological activities, such as antiviral or anti-parasitic effects. acs.org
Positioning of Acetoxy Cyclosporin A Acetate (B1210297) within the Cyclosporin Analogue Landscape for Research Purposes
Acetoxy Cyclosporin A Acetate is a specific, synthetically modified derivative of Cyclosporin A. It is identified by the Chemical Abstracts Service (CAS) number 138957-23-0. usbio.netmybiosource.comclinisciences.com Its chemical structure is distinct from the parent compound and other analogues like the mono-acetylated, non-immunosuppressive Cyclosporin A Acetate (CAS 83602-41-9). nih.govbiosynth.com As its name and molecular formula (C₆₆H₁₁₅N₁₁O₁₅) indicate, this compound is a di-acetylated derivative. usbio.netclinisciences.com
Within the research landscape, this compound is positioned primarily as a research chemical and an analytical standard. pharmaffiliates.comamericanchemicalsuppliers.comscbt.com It is commercially available for laboratory use only and is not intended for human, therapeutic, or diagnostic applications. usbio.net While extensive research has been published on the biological effects of the parent Cyclosporin A and various other analogues, specific studies detailing the immunosuppressive activity or other biological functions of this compound are not prominent in the available scientific literature. Its primary role appears to be as a reference compound in analytical studies or as a synthetic intermediate for the creation of other, more complex cyclosporin derivatives. google.com The addition of acetyl groups can significantly alter properties such as solubility and membrane permeability, making such derivatives useful tools for probing the structural requirements of biological interactions. acs.org
Data Tables
Table 1: Chemical Properties of Cyclosporin A
| Property | Value |
| IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,27S,30S)-30-ethyl-3,6,9,12,15,18,21,24,27-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ |
| Molecular Weight | 1202.6 g/mol |
| CAS Number | 59865-13-3 |
| Mechanism of Action | Calcineurin Inhibitor |
Table 2: Chemical Properties of this compound
| Property | Value |
| Synonym | 6-[(3R,4R,6E)-3,8-Bis(acetyloxy)-6,7-didehydro-N,4-diMethyl-L-2-aMinooctanoic acid]cyclosporin A |
| Molecular Formula | C₆₆H₁₁₅N₁₁O₁₅ |
| Molecular Weight | 1302.7 g/mol |
| CAS Number | 138957-23-0 |
| Primary Research Use | Analytical Standard / Research Chemical |
Structure
2D Structure
Properties
IUPAC Name |
[(E,5R,16S)-6-acetyloxy-7-(dimethylamino)-5,17-dimethyl-16-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-8,15-dioxooctadec-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H59N3O7/c1-22(2)21-27(34-8)33(41)35-30(23(3)4)28(39)18-13-11-12-14-19-29(40)31(36(9)10)32(43-26(7)38)24(5)17-15-16-20-42-25(6)37/h15-16,22-24,27,30-32,34H,11-14,17-21H2,1-10H3,(H,35,41)/b16-15+/t24-,27+,30+,31?,32?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHBFWMHRQJRD-GZJMPQFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=CCOC(=O)C)OC(=O)C)N(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/COC(=O)C)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H59N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746919 | |
| Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138957-23-0 | |
| Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Pathways of Acetoxy Cyclosporin a Acetate
Strategies for Acetylation of Cyclosporin (B1163) A to Yield Acetoxy Cyclosporin A Acetate (B1210297)
The generation of Acetoxy Cyclosporin A Acetate begins with the acetylation of Cyclosporin A. This process primarily targets the β-hydroxyl group on the side chain of the 1-amino acid residue (MeBmt) to form an acetate ester. This initial product is often referred to as Cyclosporin A Acetate or O-Acetylcyclosporin A. google.comscbt.com This reaction serves as a crucial step, often for protecting the alcohol group during the synthesis of more complex analogues. google.comgoogle.com A variety of reagents and conditions can be employed to introduce the acetate group. google.comgoogle.com
One common method for the acetylation of Cyclosporin A involves a nucleophilic addition-elimination reaction with acetic anhydride (B1165640). savemyexams.comyoutube.com In this reaction, the β-alcohol of Cyclosporin A acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. google.comgoogle.com This leads to the formation of a tetrahedral intermediate, which then collapses to yield the acetylated cyclosporin (Cyclosporin A Acetate) and acetic acid as a byproduct. google.comgoogle.com The reaction can be carried out using an excess of acetic anhydride, which can also function as the solvent. google.comgoogle.com
Esterification using acetyl chloride is another vigorous and effective method for acetylating Cyclosporin A. google.comlibretexts.org The reaction between an alcohol and an acyl chloride is typically rapid at room temperature. libretexts.org In this case, the β-alcohol of Cyclosporin A is reacted with acetyl chloride to form the desired acetate ester, Cyclosporin A Acetate. google.comgoogle.com This reaction also produces hydrogen chloride (HCl) gas as a byproduct. libretexts.org Due to the reactivity of acetyl chloride, this method provides a powerful route for the esterification. researchgate.net
To enhance the rate and efficiency of acetylation, particularly with less reactive acylating agents like acetic anhydride, catalysts are often employed. google.comgoogle.com 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. google.comuni-halle.de Its catalytic activity stems from its ability to react with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt intermediate. google.comuni-muenchen.de This intermediate is much more susceptible to nucleophilic attack by the alcohol on Cyclosporin A than the original anhydride. google.comgoogle.com The use of DMAP in combination with reagents like acetic anhydride or acetyl chloride is a well-established practice for protecting the hydroxyl group in Cyclosporin A. google.comgoogle.comgoogle.com
Table 1: Reagents and Catalysts for Acetylation of Cyclosporin A
| Reagent/Catalyst | Role in Reaction | Reference |
|---|---|---|
| Acetic Anhydride | Acylating agent | google.com, google.com |
| Acetyl Chloride | Highly reactive acylating agent | google.com, libretexts.org |
| Pyridine | Base and catalyst | google.com, google.com |
| Dimethylaminopyridine (DMAP) | Highly efficient acylation catalyst | google.com, google.com |
| Sodium Acetate | Base/Catalyst with acetic anhydride | google.com |
| Toluene-p-sulfonic acid | Acid catalyst with acetic anhydride | google.com |
Stereoselective Synthesis Approaches for Cyclosporin A Analogues and their Potential Application to this compound
The synthesis of specific isomers of Cyclosporin A analogues often requires stereoselective methods to control the three-dimensional arrangement of atoms. google.comgoogle.com Such approaches are critical for producing compounds like ISA247 (Voclosporin), which is an (E)-isomer analogue of Cyclosporin A. wipo.intthieme-connect.com These synthetic pathways can be applied to this compound, as the synthesis of these analogues often begins with the acetyl-protected form of Cyclosporin A. google.com
Stereoselective pathways may involve several advanced organic chemistry techniques. google.com For instance, the Wittig reaction can be used to control the geometry of newly formed double bonds. wipo.int Additionally, organometallic reagents containing elements like boron, silicon, or titanium are employed to achieve high diastereoselectivity in bond-forming reactions. google.comwipo.int For example, organozirconium chemistry has been successfully applied to the highly stereoselective synthesis of the E-isomer of ISA247 from an acetyl-cyclosporin A aldehyde intermediate. thieme-connect.com The specific reaction conditions, including solvents and reagents, determine the degree of stereoselectivity and the ratio of isomers produced. google.comwipo.int
Table 2: Stereoselective Synthesis Methods for Cyclosporin A Analogues
| Method | Reagents/Elements | Application | Reference |
|---|---|---|---|
| Wittig Reaction | Phosphorus ylides | Olefin synthesis | wipo.int |
| Organometallic Chemistry | Boron, Silicon, Titanium, Zirconium | Stereocontrolled bond formation | google.com, wipo.int, thieme-connect.com |
| Asymmetric Transfer Hydrogenation (ATH) with Dynamic Kinetic Resolution (DKR) | Ruthenium catalysts | Synthesis of MeBmt and derivatives | rsc.org, rsc.org |
Exploration of Protecting Group Chemistry in Cyclosporin A Derivatization
Protecting group chemistry is fundamental to the synthesis of complex molecules like cyclosporin derivatives. organic-chemistry.org A protecting group temporarily masks a reactive functional group to prevent it from interfering with reactions occurring at other sites on the molecule. google.com In the context of Cyclosporin A derivatization, the hydroxyl group at the β-position of the 1-amino acid side chain is commonly protected. google.comgoogle.com
The acetate ester is one of the most frequently used protecting groups for this hydroxyl function. google.comgoogle.com The process involves converting the alcohol to an acetate, performing the desired chemical modifications on other parts of the cyclosporin ring, and then removing the acetate group to restore the original hydroxyl functionality. google.com While the acetate group is well-established, it can be prone to undesirable side reactions like elimination or hydrolysis under certain conditions. google.comgoogle.com Consequently, other protecting groups such as benzoate (B1203000) esters, ethers, and silyl (B83357) ethers are sometimes employed as they can offer greater stability under specific reaction conditions. google.comgoogle.com
Table 3: Common Protecting Groups for the β-Hydroxyl of Cyclosporin A
| Protecting Group | Chemical Class | Stability/Notes | Reference |
|---|---|---|---|
| Acetate | Ester | Most frequently used; prone to elimination/hydrolysis under certain conditions. | google.com, google.com |
| Benzoate Esters | Ester | Often more resistant to side reactions than acetate. | google.com, google.com |
| Ethers | Ether | Alternative to esters for increased stability. | google.com, google.com |
| Silyl Ethers | Ether | Alternative to esters for increased stability. | google.com, google.com |
Synthetic Routes for Other Acetoxy Cyclosporin A Derivatives and Analogues
The synthesis of various other acetoxy derivatives and analogues of Cyclosporin A often utilizes acetyl-protected cyclosporin as a key intermediate. google.commedchemexpress.com For example, the synthesis of ISA247 (Voclosporin) and its deuterated analogues proceeds via an acetyl-cyclosporin A aldehyde. thieme-connect.com This aldehyde is subjected to allylation reactions, followed by elimination to create the terminal diene structure characteristic of this class of analogues. google.com
The modification is not limited to the 1-amino acid residue. Other positions on the cyclosporin ring can be modified to create novel derivatives. researchgate.netekb.eg For instance, derivatives with modifications at the sarcosine (B1681465) residue at position 3 have been prepared. google.com Synthetic strategies can also involve the ring-opening of the cyclosporin macrocycle, removal and substitution of amino acids, and subsequent re-closing of the ring to produce semisynthetic cyclosporins. acs.org These complex multi-step syntheses rely on the foundational principles of selective protection and controlled reactions to build new molecular architectures based on the cyclosporin scaffold. rsc.org
Molecular and Cellular Mechanisms of Action: Investigation of Acetoxy Cyclosporin a Acetate
Hypothesized Interactions with Known Cyclosporin (B1163) A Molecular Targets
The immunosuppressive activity of Cyclosporin A (CsA) is well-documented and serves as a foundational model for understanding the potential mechanisms of its derivatives, such as Acetoxy Cyclosporin A Acetate (B1210297). acs.org The primary mechanism of CsA involves forming a complex with an intracellular receptor, which then inhibits a key enzyme in the T-cell activation pathway. wikipedia.orgnih.gov
Cyclophilin Binding Affinity and Complex Formation
Calcineurin Phosphatase Activity Modulation
The Cyclosporin A-cyclophilin complex targets and inhibits the calcium- and calmodulin-dependent serine-threonine phosphatase, calcineurin. wikipedia.orgnih.govnih.gov Calcineurin plays a crucial role in the activation of T-cells by dephosphorylating key signaling molecules. wikipedia.org The inhibition of calcineurin's phosphatase activity is the central event in CsA-mediated immunosuppression. medchemexpress.commedchemexpress.com For Cyclosporin A, the IC50 value for calcineurin inhibition is approximately 5 nM. medchemexpress.commedchemexpress.com It is proposed that the Acetoxy Cyclosporin A Acetate-cyclophilin complex similarly modulates calcineurin activity, effectively blocking its function. americanchemicalsuppliers.com The effector surface of CsA that interacts with calcineurin is the lower half of the ring, which is exposed after binding to cyclophilin. nih.gov
Nuclear Factor of Activated T Cells (NFAT) Dephosphorylation and Translocation Inhibition
Calcineurin's primary substrate in the T-cell activation pathway is the Nuclear Factor of Activated T-cells (NFAT). wikipedia.orgoncotarget.com In resting T-cells, NFAT is phosphorylated and resides in the cytoplasm. oncotarget.com Upon T-cell receptor activation, increased intracellular calcium levels activate calcineurin, which then dephosphorylates NFAT. wikipedia.orgfrontiersin.org This dephosphorylation unmasks a nuclear localization signal, leading to NFAT's translocation into the nucleus. nih.govmdpi.com Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of genes critical for T-cell activation and immune response, such as Interleukin-2 (B1167480) (IL-2). wikipedia.orgnih.gov By inhibiting calcineurin, the Cyclosporin A-cyclophilin complex prevents the dephosphorylation of NFAT. wikipedia.orgamericanchemicalsuppliers.com This, in turn, blocks the nuclear translocation of NFAT, thereby inhibiting the transcription of NFAT-dependent genes. nih.govmdpi.com It is hypothesized that this compound, through its interaction with cyclophilin and subsequent inhibition of calcineurin, also prevents NFAT dephosphorylation and its subsequent translocation to the nucleus.
Exploration of Influence on Downstream Signaling Pathways
The inhibition of the calcineurin-NFAT pathway by the Cyclosporin A-cyclophilin complex has significant downstream consequences, primarily affecting the production of various cytokines and modulating other signaling cascades involved in the immune response.
Cytokine Gene Transcription Regulation (e.g., IL-2, IL-4, IFN-γ, TNF-α)
A major consequence of blocking NFAT translocation is the suppression of cytokine gene transcription. nih.gov The transcription of several key cytokines, including Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), is known to be inhibited by Cyclosporin A. nih.gov IL-2 is a primary target, and its reduced production leads to decreased T-cell proliferation and effector function. nih.gov Inhibition of calcineurin by CsA also prevents T-cells from expressing IL-4. ulb.ac.be The regulation of these cytokine genes is a cornerstone of CsA's immunosuppressive effect. It is therefore anticipated that this compound would similarly regulate the transcription of these and other inflammatory cytokines.
Interactive Data Table: Cytokines Regulated by Cyclosporin A
| Cytokine | Effect of Cyclosporin A | Reference |
| Interleukin-2 (IL-2) | Inhibition of transcription | nih.govnih.gov |
| Interleukin-4 (IL-4) | Inhibition of transcription | nih.govulb.ac.be |
| Interferon-gamma (IFN-γ) | Inhibition of transcription | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of transcription | nih.gov |
Potential Impact on Mitochondrial Permeability Transition Pore (MPTP) Opening
The mitochondrial permeability transition pore (MPTP) is a key player in cell death pathways. Its opening can lead to mitochondrial swelling, rupture, and the release of factors that trigger apoptosis. koreamed.org Cyclosporin A (CsA) is a well-established inhibitor of MPTP opening. mdpi.comresearchgate.net It achieves this by binding to cyclophilin D (CypD), a protein in the mitochondrial matrix that is a critical regulator of the MPTP. nih.gov The complex formed between CsA and CypD is thought to prevent the conformational changes in the MPTP that lead to its opening. mdpi.com
This inhibition of the MPTP by CsA can have a protective effect on cells. For instance, in human keratinocytes, CsA has been shown to prevent cell death induced by UVA irradiation by inhibiting MPTP opening. nih.gov Similarly, in cardiomyocytes, CsA can delay MPTP opening by promoting the sequestration of calcium in the mitochondrial matrix, a key trigger for pore opening. mdpi.com
However, the role of CsA in regulating the MPTP and mitochondrial function can be complex. In the absence of apoptotic stimuli, CsA has been observed to increase the mitochondrial membrane potential, which may be associated with increased production of mitochondrial reactive oxygen species (ROS). aacrjournals.org This suggests that under certain conditions, CsA's interaction with the MPTP could lead to cellular stress.
The acetylation of proteins, including those involved in mitochondrial function, is a known post-translational modification that can alter their activity. For example, the acetylation of cyclophilin D can potentiate its binding to other mitochondrial components and lower the threshold for MPTP opening. nih.gov While direct studies on this compound are scarce, the presence of acetate groups could theoretically influence its interaction with CypD and its subsequent effect on the MPTP.
Table 1: Effects of Cyclosporin A on Mitochondrial Permeability Transition Pore (MPTP)
| Experimental Model | Key Findings | Reference |
| Cardiac-isolated mitochondria | CsA delays MPTP opening by promoting phosphate-dependent mitochondrial calcium sequestration. | mdpi.com |
| Human keratinocytes | CsA prevents UVA-induced cell death by inhibiting MPTP opening. | nih.gov |
| Cardiomyocytes | Mitochondrially-targeted CsA shows improved cytoprotection by selectively inhibiting CypD. | nih.gov |
| Endothelial cells | CsA can increase mitochondrial ROS in a calcineurin-independent manner, potentially through modulation of the MPTP. | aacrjournals.org |
Investigating Potential Modulatory Effects on Multidrug Resistance (MDR) Transporters (e.g., P-glycoprotein)
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an efflux pump that can expel a wide range of substances from cells, contributing to multidrug resistance in cancer. nih.govplos.org Cyclosporin A is a known modulator of P-gp. nih.gov It can inhibit the function of P-gp, thereby increasing the intracellular concentration of other drugs and potentially overcoming multidrug resistance. mdpi.com
The interaction of CsA with P-gp is complex, with evidence suggesting that P-gp has multiple binding sites for its substrates and modulators. plos.org CsA can inhibit the binding of other compounds to P-gp, and its modulatory effects have been observed in various cell types, including renal tubule cells and cancer cells. nih.govplos.org In some non-neoplastic cells, chronic exposure to CsA may even stimulate the expression of P-gp as a detoxification mechanism. nih.gov
Derivatives of Cyclosporin A have also been investigated for their P-gp modulatory activity. For example, PSC 833, a non-immunosuppressive analogue of CsA, is a potent P-gp modulator. aacrjournals.org Research on Cyclosporin A Acetate, a non-immunosuppressive analog of CsA, indicates its interaction with P-gp. medkoo.com This suggests that the core structure of cyclosporin is important for this activity, and modifications like acetylation may alter the potency and specificity of this interaction.
Table 2: Modulation of P-glycoprotein by Cyclosporin A and its Derivatives
| Compound | Cell/System Studied | Observed Effect | Reference |
| Cyclosporin A | Renal allograft biopsies and MDCK cells | Overlapping immunostaining with P-gp; chronic stimulation increased P-gp expression. | nih.gov |
| Cyclosporin A | P-gp expressing membranes | Inhibited photolabeling of P-gp by a transport substrate with an IC50 of 0.05 ± 0.01 µM. | plos.org |
| Cyclosporin A | Resistant cancer cell lines | Modulated P-gp, MRP-1, and BCRP. | researchgate.net |
| PSC 833 (CsA analogue) | Drug-sensitive and drug-resistant cancer cells | More potent than CsA in reversing resistance; activates ceramide formation. | aacrjournals.org |
Studies on Activation-Induced Cell Death (AICD) in Immune Cells
Activation-induced cell death (AICD) is a form of programmed cell death, or apoptosis, that is crucial for maintaining immune homeostasis by eliminating activated T-cells. nih.gov This process is particularly important in the thymus for deleting self-reactive T-cells. nih.gov
Cyclosporin A has been shown to block AICD in T-cell hybridomas and in thymocytes. nih.gov The immunosuppressive action of CsA is primarily due to its ability to form a complex with cyclophilin, which then inhibits calcineurin, a key enzyme in the T-cell activation pathway. ebi.ac.ukwikipedia.orgresearchgate.net This inhibition prevents the production of interleukin-2 (IL-2) and other cytokines necessary for T-cell proliferation and function. researchgate.netnih.gov By blocking T-cell activation, CsA effectively prevents them from undergoing AICD.
While CsA is a potent immunosuppressant, some of its derivatives have been designed to be non-immunosuppressive. medkoo.com The effect of this compound on AICD would likely depend on its ability to inhibit calcineurin. If it retains this property, it would be expected to inhibit AICD. Conversely, if the acetate modifications render it non-immunosuppressive, its impact on AICD would likely be minimal.
It is also important to note that the effects of CsA on cell death can be context-dependent. While it can protect some cells from apoptosis by inhibiting the MPTP, it can also aggravate cell death under certain conditions of oxidative stress. koreamed.orgacbjournal.org In human conjunctival epithelial cells, CsA has been shown to protect against inflammatory apoptosis, while in T-cells, it promoted apoptosis. arvojournals.org
Table 3: Effect of Cyclosporin A on Immune Cell Functions and Death
| Cell Type | Condition | Effect of Cyclosporin A | Reference |
| T-cell hybridomas and thymocytes | In vitro and in vivo activation | Blocked activation-induced cell death (AICD). | nih.gov |
| T-lymphocytes | General mechanism | Inhibits calcineurin, leading to decreased IL-2 production and immunosuppression. | ebi.ac.ukwikipedia.orgresearchgate.net |
| Human conjunctival epithelial cells | Inflammatory conditions | Protected from apoptosis by blocking both intrinsic and extrinsic pathways. | arvojournals.org |
| T-cells | Inflammatory conditions | Promoted apoptosis via upregulation of Fas/FasL and caspase activities. | arvojournals.org |
Preclinical Pharmacological Investigations: in Vitro and Ex Vivo Models of Acetoxy Cyclosporin a Acetate
Assessment of Immunomodulatory Properties in Cellular Systems
Investigations into the immunomodulatory effects of Acetoxy Cyclosporin (B1163) A Acetate (B1210297) have primarily focused on comparing its activity profile to that of Cyclosporin A, revealing a significantly attenuated immunological impact.
Acetoxy Cyclosporin A Acetate is characterized as a non-immunosuppressive analogue of Cyclosporin A. medkoo.comnih.gov This classification implies a lack of the potent inhibitory effects on T-lymphocyte activation and proliferation that are the hallmark of Cyclosporin A. While direct, detailed T-cell proliferation assays for the acetate derivative are not extensively detailed in the reviewed literature, its designation as "immunologically inactive" suggests it does not significantly block the primary pathways of T-cell activation, such as the calcineurin-dependent signaling cascade that is inhibited by Cyclosporin A. nih.govarvojournals.org
Consistent with its characterization as an immunologically inactive analogue, this compound is expected to have a diminished effect on the production of lymphokines compared to Cyclosporin A. nih.gov Cyclosporin A is known to potently inhibit the transcription and release of key cytokines like Interleukin-2 (B1167480) (IL-2), which is crucial for T-cell proliferation. google.comnih.govumich.edu A study comparing the effects of Cyclosporin A and this compound in a bone resorption model found that the specific inhibitory effects of Cyclosporin A on pathways stimulated by lipopolysaccharide (LPS) might be linked to its known inhibition of cytokine expression, an effect that was less pronounced with the acetate analogue. nih.gov
Investigation of Anti-inflammatory Mechanisms in Preclinical Systems
Preclinical research has explored the anti-inflammatory potential of this compound, primarily by comparing its efficacy to Cyclosporin A in in vitro models of inflammation-induced tissue response.
A key study by Tullberg-Reinert and Hefti investigated the effects of both compounds on bone resorption in mouse calvaria cultures, a system where resorption is stimulated by inflammatory agents. nih.gov The study measured the release of calcium and the lysosomal enzyme N-acetylglycosaminidase (NAG) as markers of resorption. nih.gov At therapeutic concentrations (0.1 and 1.0 µg/ml), the immunologically active Cyclosporin A was significantly more potent than the inactive this compound at inhibiting calcium and NAG release stimulated by lipopolysaccharide (LPS) and 1,25 dihydroxyvitamin D3 (1,25 D3). nih.gov However, the inhibitory effects of both compounds on Interleukin-1 (IL-1) and parathyroid hormone (PTH) stimulated calcium release were not significantly different. nih.gov These findings suggest that both cyclosporines can interfere with bone resorption, but their potency varies depending on the stimulus, with this compound being notably less effective against certain inflammatory pathways. nih.gov
Table 1: Comparative Inhibitory Effects of Cyclosporin A (CsA) and this compound (CsA-A) on Stimulated Bone Resorption in Mouse Calvaria Cultures nih.gov
| Stimulating Agent | Parameter Measured | Comparative Potency |
| Lipopolysaccharide (LPS) | Calcium & NAG Release | CsA significantly more potent than CsA-A |
| 1,25 Dihydroxyvitamin D3 | Calcium & NAG Release | CsA significantly more potent than CsA-A |
| Interleukin-1 (IL-1) | Calcium Release | No significant difference between CsA and CsA-A |
| Interleukin-1 (IL-1) | NAG Release | CsA more potent than CsA-A |
| Parathyroid Hormone (PTH) | Calcium Release | No significant difference between CsA and CsA-A |
| Parathyroid Hormone (PTH) | NAG Release | No inhibition observed for either compound |
Data sourced from Tullberg-Reinert H, Hefti AF. Agents Actions. 1991 Mar;32(3-4):321-32. nih.gov
Studies on Antiparasitic Effects in Relevant In Vitro Systems
The parent compound, Cyclosporin A, is known to possess direct antiparasitic properties against a range of parasites. cambridge.orgresearchgate.netnih.gov However, based on the reviewed scientific literature, there are no available in vitro studies specifically investigating the antiparasitic effects of its analogue, this compound.
Preclinical Research on Potential Anti-hypertrophic Effects
Research into the effects of this compound on cellular growth has been conducted, though not specifically targeting cellular hypertrophy (increase in cell size). A study by Twentyman and colleagues evaluated the ability of O-acetyl cyclosporin A (OACsA) to inhibit the growth (proliferation) of various human lung cancer cell lines in vitro. nih.gov
The study found that OACsA demonstrated growth-inhibitory effects, and its sensitivity was approximately two-fold higher than that of Cyclosporin A in most of the cell lines tested. nih.gov For instance, complete growth inhibition and cell lysis were observed at high doses of both compounds. nih.gov This indicates that the acetate derivative possesses direct anti-proliferative activity, which is distinct from the immunomodulatory mechanism of Cyclosporin A. nih.gov However, specific preclinical research focusing on the potential anti-hypertrophic effects of this compound, for example in cardiac muscle cells, was not identified in the reviewed literature.
Table 2: Comparative Growth Inhibition of Human Lung Cancer Cells by Cyclosporin A (CsA) and O-acetyl cyclosporin A (OACsA) nih.gov
| Cell Line Type | Relative Sensitivity | Finding |
| Most Lung Cancer Lines Tested | OACsA > CsA | Sensitivity to OACsA was approximately 2-fold higher than to CsA. |
| COR-L88 (Most Sensitive Line) | OACsA ≈ CsA | Sensitivity to OACsA was not higher than to CsA. |
| H69/LX4 (MDR Variant) | Parent Line > MDR Variant | The multidrug-resistant variant was less sensitive to cyclosporins than the parent line. |
Data sourced from Twentyman PR, et al. Br J Cancer. 1991 Oct;64(4):649-54. nih.gov
Advanced Analytical Methodologies and Characterization of Acetoxy Cyclosporin a Acetate
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture. For Acetoxy Cyclosporin (B1163) A Acetate (B1210297), High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable tools.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust HPLC method is a critical first step for the routine analysis and quality control of Acetoxy Cyclosporin A Acetate. clearsynth.comresearchgate.net A typical method involves a reversed-phase approach, which is well-suited for separating non-polar to moderately polar compounds like Cyclosporin A and its impurities.
Method development often begins with the selection of an appropriate stationary phase, such as a C18 column, and a mobile phase that provides optimal separation. scielo.brresearchgate.net For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed in an isocratic mode, where the composition of the mobile phase remains constant throughout the run. scielo.brresearchgate.net The flow rate and column temperature are optimized to achieve good peak symmetry and resolution. scielo.brresearchgate.net Detection is typically carried out using a UV detector at a specific wavelength where the analyte absorbs maximally. scielo.brresearchgate.net
Once a method is developed, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). scielo.brscielo.br Validation ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. scielo.br
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. scielo.brresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. scielo.brresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scielo.br
Accuracy: The closeness of the test results obtained by the method to the true value. scielo.br
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. scielo.br
A well-validated HPLC method is essential for quantifying the levels of this compound in drug substances and formulations, ensuring they fall within acceptable limits. nih.gov
Table 1: Illustrative HPLC Method Parameters and Validation Data
| Parameter | Value/Finding |
|---|---|
| Column | Agilent Poroshell C18 (4.6 x 250.0 mm) scielo.brresearchgate.net |
| Mobile Phase | Acetonitrile and water (80:20 v/v) scielo.brresearchgate.net |
| Flow Rate | 0.8 mL/min scielo.brresearchgate.net |
| Detection | UV at 216 nm scielo.brresearchgate.net |
| Linearity Range | 5-200 µg/mL scielo.brresearchgate.net |
| LOD | 0.59 µg/mL scielo.brresearchgate.net |
| LOQ | 1.79 µg/mL scielo.brresearchgate.net |
| Accuracy (% Recovery) | 100.02% scielo.brresearchgate.net |
This table is for illustrative purposes and specific values may vary based on the exact method and laboratory conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Impurity Profiling
While HPLC is excellent for quantification, LC-MS/MS provides a higher level of specificity and is a powerful tool for structural confirmation and the identification of unknown impurities. nih.govnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer.
In LC-MS/MS analysis of this compound, the compound is first separated from other components by the LC system. The eluent from the LC column is then introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique that is suitable for large molecules like cyclosporins. waters.com
The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can confirm the molecular weight of this compound. clearsynth.comclinisciences.com For further structural information and to enhance selectivity, tandem mass spectrometry (MS/MS) is employed. In this mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a unique "fingerprint" of the molecule, which is invaluable for structural elucidation and for distinguishing it from other closely related impurities. researchgate.net
LC-MS/MS is particularly useful for impurity profiling, where it can detect and identify trace-level impurities that may not be visible by UV detection in HPLC. pharmaffiliates.compharmaffiliates.com This comprehensive analysis is crucial for understanding the degradation pathways of Cyclosporin A and for ensuring the safety and efficacy of the final drug product. diva-portal.org
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are used to probe the molecular structure of compounds by observing their interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to characterize this compound. pharmaffiliates.compharmaffiliates.com
¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum are used to piece together the structure. For a complex molecule like this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to assign all the proton signals unambiguously. nih.govresearchgate.net
¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic). nih.govplos.org The presence of the acetate groups in this compound would be clearly indicated by the characteristic signals of the acetyl carbonyl and methyl carbons. researchgate.net
The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the structure of this compound. nih.gov
Table 2: Representative NMR Data for Acetoxy Groups
| Nucleus | Expected Chemical Shift Range (ppm) |
|---|---|
| ¹H (Acetyl CH₃) | ~2.0 - 2.2 |
| ¹³C (Acetyl C=O) | ~170 - 172 |
| ¹³C (Acetyl CH₃) | ~20 - 22 |
This table provides general chemical shift ranges. Actual values can vary depending on the solvent and the specific molecular environment.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. pharmaffiliates.compharmaffiliates.com
FT-IR Spectroscopy: Measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, the FT-IR spectrum would show characteristic absorption bands for the ester carbonyl groups (C=O) of the acetate moieties, as well as amide carbonyls, C-H, N-H, and C-O bonds present in the cyclosporin backbone. nih.gov
Raman Spectroscopy: Involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy can provide complementary information to FT-IR, for instance, by highlighting the C=C bonds and the skeletal vibrations of the cyclic peptide. beilstein-journals.orgnsf.gov
Advanced Characterization Techniques for Physical State and Morphology
Beyond chemical structure, the physical properties of a pharmaceutical compound are of great importance.
X-ray Diffraction (XRD): This technique is used to determine the solid-state nature of a compound, i.e., whether it is crystalline or amorphous. The diffraction pattern of a crystalline solid consists of sharp peaks at specific angles, which are characteristic of its crystal lattice. An amorphous solid, on the other hand, produces a broad halo. The crystallinity of this compound can influence its stability, solubility, and bioavailability. nih.gov
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions such as melting, glass transitions, and crystallization. For this compound, DSC can be used to determine its melting point and to study its thermal stability. nih.govresearchgate.netresearchgate.net
Dynamic Light Scattering (DLS): DLS is a technique used to determine the size distribution of small particles in a solution or suspension. nist.govnih.gov While not directly used to characterize the molecule itself, it can be employed to study the aggregation behavior of this compound or its formulation into nanoparticles. googleapis.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cyclosporin A |
| Acetonitrile |
Development of Reference Standards and Isotope-Labeled Analogues for Research
The rigorous analysis and quality control of pharmaceutical products necessitate the use of highly purified reference standards. For this compound, an impurity associated with the production of Cyclosporin A, the development and availability of such standards are critical for analytical method development, method validation (AMV), and routine quality control (QC) in pharmaceutical manufacturing. clearsynth.com These reference materials are essential for applications like Abbreviated New Drug Applications (ANDA) and ensuring the quality of commercial Cyclosporin production. clearsynth.com
Certified Reference Materials (CRMs) for Cyclosporin and its impurities, including this compound, are produced in accordance with ISO 17034 and ISO/IEC 17025 standards. scientificlabs.ie These secondary standards provide a convenient and cost-effective alternative to preparing in-house working standards and are often traceable to primary pharmacopeial standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph.Eur). scientificlabs.ie Companies offer this compound as a reference standard, providing comprehensive characterization data to meet regulatory guidelines. clearsynth.com These standards play a crucial role in the identification of unknown impurities, assessment of drug purity, and in stability studies. synzeal.com
Table 1: Physicochemical Properties of this compound Reference Standard
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 138957-23-0 | clearsynth.compharmaffiliates.com |
| Molecular Formula | C₆₆H₁₁₅N₁₁O₁₅ | clearsynth.com |
| Molecular Weight | 1302.70 g/mol | clearsynth.com |
| Appearance | White Solid / Light Yellow Foam Solid | pharmaffiliates.com |
| Melting Point | 155-160°C | |
| Boiling Point | 1315.9±65.0°C at 760 mmHg | |
| Density | 1.0±0.1 g/cm³ |
In parallel with reference standards for identification and purity, isotope-labeled analogues are indispensable for quantitative analysis, particularly in bioanalytical and metabolic research. Stable isotope labeling, incorporating heavy isotopes of elements like hydrogen (deuterium, D), carbon (¹³C), or nitrogen (¹⁵N), allows a compound to be used as an internal standard in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmedchemexpress.com The fundamental advantage of an isotopically labeled internal standard is its near-identical chemical and physical behavior to the unlabeled analyte, including co-elution during chromatographic separation. researchgate.net However, it is distinguishable by its mass difference in a mass spectrometer, enabling precise and accurate quantification through the isotope dilution method. researchgate.net
The synthesis of these labeled compounds can be a complex, multi-step process, often involving expensive isotopically labeled starting materials. researchgate.net Consequently, research into developing more rapid and cost-efficient synthesis strategies is ongoing. researchgate.net For Cyclosporin A and its derivatives, a variety of isotope-labeled analogues have been developed for research purposes. These include deuterated (e.g., d₄) and ¹³C-labeled versions of both Cyclosporin A and Cyclosporin A Acetate. medchemexpress.commedchemexpress.com A study comparing the performance of isotopically labeled internal standards (ILISs) against structural analog internal standards (ANISs) for immunosuppressant analysis confirmed the high quality of results obtained with ILISs, noting excellent precision and accuracy. nih.gov While ILISs are generally considered the gold standard, the study concluded they may not always be essential, as other method optimization factors are also critical. nih.gov
Table 2: Examples of Isotope-Labeled Analogues of Cyclosporin A and its Acetate Derivative for Research
| Labeled Compound | Label Type | Notes | Source(s) |
|---|---|---|---|
| Cyclosporin A Acetate-d₄ | Deuterium | A deuterium-labeled version of Cyclosporin A Acetate. | medchemexpress.comesschemco.com |
| Cyclosporin A Acetate-¹³C₂,d₄ | Carbon-13 & Deuterium | A dually labeled analog of Cyclosporin A Acetate. | medchemexpress.com |
| Cyclosporin A-d₄ | Deuterium | Deuterium-labeled parent compound, Cyclosporin A. | medchemexpress.com |
| Cyclosporin A-[¹⁵N₁₁] | Nitrogen-15 | All eleven nitrogen atoms are replaced with the ¹⁵N isotope. Used to study metabolic pathways. | |
| Cyclosporin A-d₁₂ | Deuterium | A heavily deuterated version of Cyclosporin A used as an internal standard in LC-MS/MS. | medchemexpress.comnih.gov |
Biosynthesis and Metabolic Pathways of Cyclosporins Relevant to Acetoxy Cyclosporin a Acetate
Investigation of Fungal Biosynthesis Pathways of Cyclosporin (B1163) A (e.g., Tolypocladium inflatum)
The biosynthesis of Cyclosporin A (CsA), a cyclic undecapeptide, is a complex process orchestrated by the filamentous fungus Tolypocladium inflatum. nih.govasm.org This intricate molecular assembly is not performed by ribosomes but rather by a large multifunctional enzyme known as a nonribosomal peptide synthetase (NRPS). nih.govnih.gov The entire biosynthetic machinery is encoded by a secondary metabolite gene cluster, which has been identified and extensively studied. nih.gov
Research has revealed that the core of this process is the cyclosporin synthetase (SimA), a massive NRPS enzyme responsible for assembling the 11 amino acid substrates that constitute the cyclosporine backbone. nih.govnih.gov The gene cluster also includes genes for the production of the unusual amino acids found in CsA. One such amino acid, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), is synthesized via a pathway involving a polyketide synthase (PKS) encoded by the gene SimG, along with enzymes from SimI and SimJ. nih.govasm.org Another non-standard amino acid, D-alanine, is produced from L-alanine by an alanine (B10760859) racemase encoded by the SimB gene. nih.govasm.org
The expression of this gene cluster is controlled by a transcriptional regulator, SimL, which belongs to the bZIP-type protein family. nih.govasm.org Furthermore, the fungus protects itself from the effects of the cyclosporin it produces through the action of a cyclophilin (SimC) and a transporter (SimD), also encoded within the gene cluster. asm.orgasm.org These findings underscore a highly regulated and self-contained system for the production of Cyclosporin A. nih.govasm.org The addition of certain amino acids, such as L-valine, to the fermentation medium has been shown to stimulate the production of CsA, acting as both a precursor and an inducer of the cyclosporin synthetase. nih.govnih.gov
Table 1: Key Genes in the Cyclosporin A Biosynthetic Cluster of Tolypocladium inflatum
| Gene Name | Encoded Protein/Enzyme | Function in Biosynthesis |
|---|---|---|
| SimA | Cyclosporin Synthetase (NRPS) | Assembles the 11 amino acid substrates of cyclosporine. nih.gov |
| SimG | Polyketide Synthase (PKS) | Involved in the biosynthesis of the unusual amino acid Bmt. nih.govasm.org |
| SimI, SimJ | Enzymes | Participate in the biosynthesis of Bmt. asm.org |
| SimB | Alanine Racemase | Catalyzes the conversion of L-alanine to D-alanine. nih.govasm.org |
| SimL | bZIP-type Transcriptional Regulator | Regulates the transcription of the gene cluster. nih.govasm.org |
| SimC | Cyclophilin | Contributes to the fungus's self-protection against cyclosporine. asm.orgasm.org |
| SimD | Transporter | Contributes to the fungus's self-protection against cyclosporine. asm.orgasm.org |
Enzymatic Acetylation Processes in Biological Systems
Enzymatic acetylation is a fundamental post-translational modification process in biological systems, catalyzed by acetyltransferase enzymes. This process is crucial for regulating the biosynthesis of various secondary metabolites in fungi. nih.gov Histone acetylation, for instance, is a key epigenetic mechanism where histone acetyltransferases (HATs) and histone deacetylases (HDACs) control the accessibility of DNA for transcription. nih.govresearchgate.net By modulating the acetylation state of histones associated with secondary metabolite gene clusters, these enzymes can either activate or repress the production of compounds like polyketides and non-ribosomal peptides. mdpi.com
In most observed cases, histone acetylation by HATs leads to a positive regulation (upregulation) of secondary metabolite biosynthesis, while deacetylation by HDACs results in negative regulation. nih.gov This regulatory system plays a significant role in the life cycle of fungi, influencing growth, development, and environmental stress responses. researchgate.net While this mechanism is well-documented for the regulation of biosynthetic pathways, the direct enzymatic acetylation of a secondary metabolite like Cyclosporin A to form an acetylated derivative such as Acetoxy Cyclosporin A Acetate (B1210297) within the producing organism or as a primary metabolic product is not a commonly reported pathway. Such modifications are often the result of targeted chemical synthesis. For example, the crystal structure of a compound referred to as "cyclosporin A-acetate" has been studied, but it is generally considered a semi-synthetic analogue rather than a direct product of fungal biosynthesis. acs.org
Future Research Directions and Unexplored Avenues for Acetoxy Cyclosporin a Acetate
High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) stands as a powerful tool to uncover previously unknown biological activities of Acetoxy Cyclosporin (B1163) A Acetate (B1210297) and its analogues. medchemexpress.commedchemexpress.com By systematically testing large libraries of these compounds against a wide array of biological targets, researchers can identify new therapeutic potentials beyond their known immunosuppressive effects. medchemexpress.comnih.gov This could include screening for antiviral, antifungal, anti-inflammatory, or even anti-cancer properties. acs.orgnih.gov The development of combinatorial synthesis methods allows for the generation of vast libraries of cyclosporin analogues, providing a rich source of chemical diversity for HTS campaigns. nih.gov
Interactive Table: High-Throughput Screening Targets
| Target Class | Examples | Potential Therapeutic Area |
|---|---|---|
| Enzymes | Kinases, Proteases, Phosphatases | Oncology, Inflammation |
| Receptors | G-protein coupled receptors (GPCRs), Nuclear receptors | Various |
| Ion Channels | Calcium channels, Potassium channels | Cardiovascular disease, Neurological disorders |
Computational Modeling and Molecular Dynamics Simulations for Mechanism Prediction
Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the structure-activity relationships of cyclosporin analogues at the molecular level. acs.orgnih.gov These techniques allow researchers to predict how modifications, such as the acetoxy group in Acetoxy Cyclosporin A Acetate, influence the compound's conformation and its interaction with biological targets. nih.govnih.gov By simulating the dynamic behavior of these molecules in different environments, scientists can gain insights into their mechanisms of action and predict their permeability and binding affinities. nih.govfu-berlin.de This knowledge is crucial for the rational design of new and improved cyclosporin derivatives. researchgate.net
Rational Design of Next-Generation Cyclosporin Analogues Based on Acetoxy Modification
The acetoxy modification on Cyclosporin A provides a chemical scaffold for the rational design of a new generation of analogues with enhanced therapeutic properties. tandfonline.com By strategically altering the structure of this compound, researchers can aim to improve its efficacy, reduce toxicity, and tailor its activity towards specific diseases. acs.orgtandfonline.com This process involves a deep understanding of the compound's structure-activity relationship, often guided by computational modeling. researchgate.netnih.gov The goal is to create derivatives with optimized pharmacological profiles, such as increased potency or improved tissue-specific delivery. tandfonline.com
Development of Advanced Delivery Systems for Experimental Studies
The therapeutic potential of this compound and its analogues can be significantly enhanced through the development of advanced delivery systems. researchgate.netnih.gov Due to the often poor solubility and permeability of cyclosporins, novel formulations are needed to improve their bioavailability and target them to specific sites of action within the body. researchgate.netnih.govresearchgate.net Research is ongoing in areas such as nanoparticles, liposomes, microemulsions, and biodegradable implants to overcome these delivery challenges. researchgate.netnih.govnih.govdovepress.com These advanced delivery systems are crucial for enabling effective preclinical and eventually clinical studies of new cyclosporin derivatives. nih.gov
Interactive Table: Advanced Delivery Systems for Cyclosporin Analogues
| Delivery System | Description | Potential Advantages |
|---|---|---|
| Nanoparticles | Sub-micron sized particles encapsulating the drug | Improved solubility, targeted delivery, sustained release nih.govdovepress.com |
| Liposomes | Vesicles composed of lipid bilayers | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs |
| Microemulsions | Thermodynamically stable, isotropic systems | Enhanced oral bioavailability researchgate.netnih.gov |
Exploration of Synergistic Effects with Other Research Compounds in Preclinical Models
Investigating the synergistic effects of this compound and its analogues with other therapeutic agents is a promising avenue for future research. Combining cyclosporins with other drugs can lead to enhanced efficacy, reduced dosages, and potentially overcoming drug resistance. termedia.plnih.govplos.org Preclinical models are essential for evaluating these combination therapies. For instance, studies have explored the synergistic effects of Cyclosporin A with other immunosuppressants and with anti-cancer drugs, showing promising results in various disease models. termedia.plnih.govplos.org Future studies will likely focus on identifying novel synergistic combinations involving this compound to develop more effective treatment strategies for a range of conditions.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Acetoxy Cyclosporin A Acetate in complex biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection is the gold standard for quantification. The USP 36 protocol for cyclosporine analysis specifies chromatographic conditions, including mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reversed-phase). Calibration curves using standard preparations (e.g., 20 µL injections) ensure accuracy, with peak area ratios normalized to internal standards . Mass spectrometry (LC-MS) is preferred for structural confirmation, particularly to distinguish this compound from its parent compound, Cyclosporin A, via molecular ion fragmentation patterns .
Q. How can researchers ensure the purity of this compound during synthesis?
Reductive acetylation protocols require rigorous monitoring of reaction intermediates. Competitive experiments using zinc bromide as a catalyst (e.g., in trans-1,2-diacetoxycyclohexane reactions) reveal inductive effects from neighboring acetoxy groups, which slow reaction rates. Thin-layer chromatography (TLC) with iodine vapor visualization or NMR tracking (e.g., H signals for acetoxy protons at δ 2.0–2.1 ppm) ensures intermediate purity. Post-synthesis, recrystallization in ethyl acetate/hexane mixtures removes residual solvents .
Q. What solvent systems are optimal for studying the stability of this compound?
Protic solvents like methanol or acetic acid induce fragmentation via nucleophilic attack at the acetoxy group. H NMR studies in CDOD demonstrate the formation of methyl acetate as a degradation byproduct, confirming instability under acidic or aqueous conditions. For stability assays, non-polar solvents (e.g., dichloromethane) or anhydrous dimethylformamide (DMF) are preferred, with storage at -20°C under nitrogen .
Advanced Research Questions
Q. How do neighboring acetoxy groups influence the reactivity of this compound in substitution reactions?
Trans-acetoxy groups exhibit competitive neighboring-group participation. For example, in bromination reactions with dibromomethyl methyl ether (DBE), trans-1,2-diacetoxycyclohexane forms trans-monobromide products due to steric hindrance and inductive effects. Kinetic studies (Table 2 in Bock et al.) show reaction rates decrease by 30–50% compared to unsubstituted acetates, requiring longer reaction times (24–48 hrs) for complete conversion .
Q. What mechanisms explain the divergent fragmentation pathways of this compound under protic vs. aprotic conditions?
In protic media (e.g., CDOD), fragmentation is initiated by solvent attack at the anomeric acetoxy group, yielding carboxylates and methyl acetate via solvolysis. In aprotic solvents (e.g., THF), radical pathways dominate, as evidenced by electron paramagnetic resonance (EPR) detection of acetoxy radicals during electrolysis of potassium acetate. These radicals undergo recombination or hydrogen abstraction, leading to variable product distributions .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from differential impurity profiles (e.g., residual Cyclosporin A) or solvent-dependent conformational changes. A 2023 study recommends:
- Step 1 : Validate compound identity via C NMR (e.g., carbonyl carbons at δ 170–175 ppm for acetate groups).
- Step 2 : Use standardized cell-based assays (e.g., Jurkat T-cell proliferation) with solvent controls (DMSO ≤0.1%).
- Step 3 : Apply multivariate regression to isolate solvent effects from intrinsic bioactivity .
Q. What strategies optimize the regioselective acetylation of Cyclosporin A derivatives?
Directed acetylation using Lewis acids (e.g., BF-OEt) enhances selectivity for hydroxyl groups at the 1-position. Comparative H NMR analysis of menthyl vs. neomenthyl acetates shows axial acetoxy groups exhibit downfield shifts (Δδ ≈ 0.3 ppm) due to anisotropic shielding. For Cyclosporin A, steric maps derived from X-ray crystallography guide protecting-group strategies to avoid over-acetylation .
Methodological Guidelines
Q. How should researchers design experiments to study the electrochemical behavior of this compound?
Cyclic voltammetry in 1.0 M potassium acetate/acetic acid reveals simultaneous oxidation of acetate ions and acetoxy groups at ~1.2 V (vs. Ag/AgCl). Potentiostatic polarization studies require inert electrodes (Pt or glassy carbon) to minimize side reactions. Data interpretation must account for Kolbe reaction interference, which dominates at higher potentials (>1.5 V) .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Non-linear regression models (e.g., Hill equation) are essential for EC/IC determination. For multi-parametric assays (e.g., cytokine profiling), principal component analysis (PCA) reduces dimensionality, while ANOVA with Tukey post-hoc tests identifies solvent-specific artifacts. Report effect sizes (Cohen’s d) to contextualize biological significance .
Q. How can computational chemistry predict the metabolic fate of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
